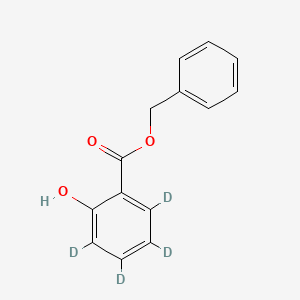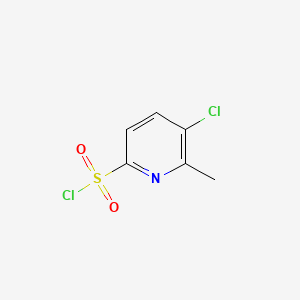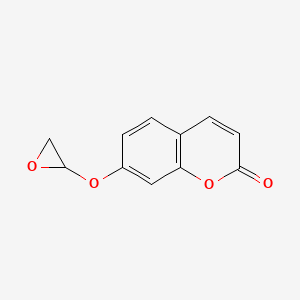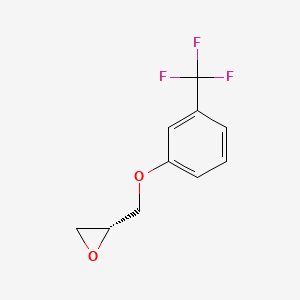
Benzyl Salicylate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl Salicylate-d4 is a deuterium-labeled version of Benzyl Salicylate. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace the hydrogen atoms in the benzyl group, making it useful for tracing and quantitation in various analytical applications .
Mechanism of Action
Target of Action
Benzyl Salicylate-d4 is the deuterium labeled Benzyl Salicylate It’s non-deuterated form, benzyl salicylate, is known to inhibit the activity of the enzyme known as cyclooxygenase (cox) which causes the formation of prostaglandins . Prostaglandins are substances which cause inflammation, swelling, pain, and fever .
Biochemical Pathways
This compound, like its non-deuterated form, is synthesized from chorismate, which is derived from the shikimate pathway . In plants, salicylic acid biosynthesis is considered to originate from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . Both are biosynthetic pathways starting in plastids from chorismate and vary between plant species .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Biochemical Analysis
Biochemical Properties
Benzyl Salicylate-d4 plays a significant role in biochemical reactions due to its structural similarity to salicylic acid derivatives. It interacts with several enzymes and proteins, including salicylate hydroxylase and isochorismate synthase. Salicylate hydroxylase converts this compound into catechol, a process crucial for the synthesis of siderophores in bacteria . Isochorismate synthase, on the other hand, converts chorismate to isochorismate, a precursor for salicylate synthesis . These interactions highlight the compound’s involvement in essential biochemical pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In renal tubular epithelial cells, this compound has been shown to attenuate apoptosis induced by oxidative stress . This nephroprotective effect is mediated through the modulation of apoptosis-related proteins such as MAPK, Bax/Bcl-2 ratio, and caspases . Additionally, this compound can impact cell signaling pathways by increasing membrane permeability and influencing systemic acquired resistance signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and enzyme modulations. It binds to salicylate-binding proteins, which play a role in its transport and distribution within cells . The compound also inhibits or activates specific enzymes, such as salicylate hydroxylase, which converts it into catechol . These interactions lead to changes in gene expression and cellular responses, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that this compound can maintain its nephroprotective effects in vitro, although its efficacy may diminish with prolonged exposure . These temporal changes are crucial for understanding its long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects against oxidative stress and apoptosis . At higher doses, it may cause adverse effects, including toxicity and disruption of metabolic processes . Studies have shown that the threshold for toxicity in animal models is dose-dependent, with higher doses leading to more severe outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to salicylate metabolism. It is synthesized from chorismate via the isochorismate pathway, which involves enzymes such as isochorismate synthase and salicylate synthase . The compound can also undergo modifications, such as hydroxylation by salicylate hydroxylase, leading to the production of catechol . These pathways highlight the compound’s role in metabolic flux and the regulation of metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues . The compound’s distribution is influenced by its binding affinity to salicylate-binding proteins, which play a role in its cellular uptake and transport .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and peroxisomes . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . These modifications ensure that the compound reaches specific organelles, where it can exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl Salicylate-d4 can be synthesized by esterification of deuterated salicylic acid with deuterated benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or a supported catalyst like zinc oxide. The reaction is carried out at elevated temperatures, usually between 140°C and 200°C, for several hours .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of supported catalysts helps in achieving higher yields and easier separation of the product. The process also minimizes the production of inorganic salt wastewater, making it more environmentally friendly .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the benzyl group is oxidized to form benzaldehyde or benzoic acid.
Reduction: Reduction reactions can convert this compound to benzyl alcohol and salicylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, salicylic acid.
Substitution: Various substituted benzyl salicylates depending on the nucleophile used
Scientific Research Applications
Benzyl Salicylate-d4 is widely used in scientific research due to its stable isotope labeling. It is used in:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: In the development of new fragrances and UV filters for cosmetic products
Comparison with Similar Compounds
Benzyl Salicylate: The non-deuterated version, commonly used in cosmetics and fragrances.
Phenyl Salicylate: Another ester of salicylic acid, used as an analgesic and antiseptic.
Salicylic Acid: The parent compound, widely used in skincare products for its anti-inflammatory properties.
Uniqueness: Benzyl Salicylate-d4 is unique due to its deuterium labeling, which makes it particularly useful in scientific research for tracing and quantitation purposes. This labeling provides more accurate and reliable data in various analytical applications compared to its non-deuterated counterparts .
Properties
IUPAC Name |
benzyl 2,3,4,5-tetradeuterio-6-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2/i4D,5D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTQGTTXIYCGGC-DOGSKSIHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC2=CC=CC=C2)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









